molecular formula C10H13N5Na2O11P2 B1649397 Guanosine-5'-diphosphate disodium salt CAS No. 7415-69-2

Guanosine-5'-diphosphate disodium salt

Cat. No. B1649397
CAS RN: 7415-69-2
M. Wt: 487.16
InChI Key: LTZCGDIGAHOTKN-UHFFFAOYSA-L
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Description

Guanosine-5'-diphosphate disodium salt (GDP) is an important nucleotide that plays a key role in cellular metabolism and energy production. GDP is an essential component of the nucleoside triphosphate family and is involved in a wide range of biochemical reactions, such as DNA and RNA synthesis, protein synthesis, and energy transfer. GDP is also a key component of the nucleotide cycle, which is responsible for maintaining the balance of energy production and storage in cells.

Scientific research applications

1. Hydrogel Formation and Properties

Guanosine 5′-monophosphate disodium salt (GMP) has been found to form hydrogels in the presence of trivalent lanthanide ions. By adjusting pH, which controls the protonation of the phosphate group, researchers can tune the interactions between lanthanide ions and GMP. These hydrogels, consisting of three-dimensional networks of nanofibers formed by G-quartets, show significant fluorescence enhancement with thioflavin T, a molecule known for its interaction with G-quadruplex structures (Zhang et al., 2018).

2. Crystal Structure Analysis

Studies on the disodium salt of guanosine 5'-monophosphate have revealed its ability to form crystals displaying a helical nature, with guanine bases stacked perpendicularly to the helix axis. This crystal form of 5'-GMP provides insights into the structure of quadruple helices in nucleic acids (Lipanov et al., 1990).

3. Phase Transformation in Antisolvent Crystallization

Research into the phase transformation of guanosine 5-monophosphate disodium in antisolvent crystallization has shown that noncommon ions like K+ and Ca2+ significantly impact the process. These ions replace Na+ in GMP disodium salt, forming more stable amorphous GMP complex salts, which is crucial for understanding crystallization processes in biological systems (Nguyen et al., 2015).

4. Application in Microbial Gene Expression

Guanosine 3'-diphosphate 5'-diphosphate, a derivative of guanosine 5'-diphosphate, plays a critical role in gene expression, metabolism, and growth in bacteria. It acts as a global transcription-regulator for genes involved in significant bacterial processes, making it a key molecule in understanding bacterial adaptation to challenging environments (Wu & Xie, 2009).

5. Influence on Serotonin Receptor Binding

Guanosine diphosphate (GDP), along with guanosine triphphosphate (GTP), has been found to differentially affect the binding of various ligands to serotonin receptors in mammalian brain membranes. Specifically, GTP and GDP decrease the binding of the agonist serotonin to its receptors, highlighting the potential role of guanosine nucleotides in neurotransmitter receptor modulation (Peroutka et al., 1979).

6. Supramolecular Structure Formation

Disodium guanosine 5'-monophosphate has been shown to self-assemble into nanoscale cylinders at a specific pH, forming structures with both monomer aggregates and G-quartet aggregates. These findings from NMR and dynamic light scattering studies provide insights into the molecular behavior of nucleotides in aqueous solutions and their potential applications in nanotechnology (Wong et al., 2005).

properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZCGDIGAHOTKN-LGVAUZIVSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5Na2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanosine-5'-diphosphate disodium salt

CAS RN

7415-69-2
Record name Guanosine 5'-(disodium hydrogen pyrophosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
Z Jiao, X Long, Y Lu, Z Guo, X Huang, C Song - Journal of Fluorescence, 2020 - Springer
… As the four kinds of phosphates cytidine-5’-diphosphate disodium salt (CDP), adenosine-5 (ADP), sodium pyrophosphate (PPi) and guanosine-5’-diphosphate disodium salt (GDP) had …
Number of citations: 1 link.springer.com
A Rydzik, J Zuberek, J Kowalska… - Collection of …, 2015 - cccc.uochb.cas.cz
… Starting material for preparation of m7GpCH2pppG was commercially available guanosine 5′-diphosphate disodium salt, which after conversion into triethylammonium (TEA) salt. was …
Number of citations: 1 cccc.uochb.cas.cz
T Maeda, SI Nishimura - Chemistry–A European Journal, 2008 - Wiley Online Library
… A convenient sugar nucleotide with a fluorogenic probe, 6-deoxy-6-N-(2-naphalene-2-yl-acetamide)-β-L-galactopyranos-1-yl-guanosine 5′-diphosphate disodium salt (1), was …
RO Omondi, NRS Sibuyi, AO Fadaka, M Meyer… - Dalton …, 2021 - pubs.rsc.org
… Kinetics reactivity of the complexes towards bio-molecules, thiourea (Tu), L-methionine (L-Met) and guanosine 5′-diphosphate disodium salt (5′-GMP) decreased in the order: PdL 1 …
Number of citations: 14 pubs.rsc.org
RO Omondi, R Bellam, SO Ojwach, D Jaganyi… - Journal of Inorganic …, 2020 - Elsevier
… Ligand substitution kinetics of these complexes by biological nucleophiles thiourea (Tu), L-methionine (L-Met) and guanosine 5′-diphosphate disodium salt (5-GMP) were examined …
Number of citations: 27 www.sciencedirect.com
RO Omondi - 2021 - ukzn-dspace.ukzn.ac.za
… Ligand substitution kinetics of these complexes by biological nucleophiles thiourea (Tu), L-methionine (L-Met) and guanosine 5′diphosphate disodium salt (5-GMP) were examined …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
RO Omondi, AO Fadaka, AA Fatokun, D Jaganyi… - JBIC Journal of …, 2022 - Springer
… Kinetic reactivity of Pd complexes with the biological nucleophiles viz, thiourea (Tu), L-methionine (L-Met) and guanosine 5′-diphosphate disodium salt (5’-GMP) followed the order: …
Number of citations: 3 link.springer.com
DS Turygin, M Subat, VV Arslanov… - … A European Journal, 2010 - Wiley Online Library
… 5′-diphosphate disodium salt hydrate; uridine 5′-triphosphate trisodium salt hydrate; guanosine 5′-triphosphate sodium salt hydrate, guanosine 5′-diphosphate disodium salt, …
AO Fadaka, RO Omondi, AA Fatokun - 2022 - repository.uwc.ac.za
… Kinetic reactivity of Pd complexes with the biological nucleophiles viz, thiourea (Tu), L-methionine (L-Met) and guanosine 5′-diphosphate disodium salt (5’-GMP) followed the order: …
Number of citations: 0 repository.uwc.ac.za
T Zou, Y Han, X Li, W Li, J Zhang, Y Fu - Colloids and Surfaces A …, 2019 - Elsevier
… Guanosine 5'-diphosphate disodium salt (GDP, AR), guanosine 5'-monophosphate disodium salt (GMP, AR), thymidine 5'-monophosphate disodium salt (TMP, AR), sodium …
Number of citations: 6 www.sciencedirect.com

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